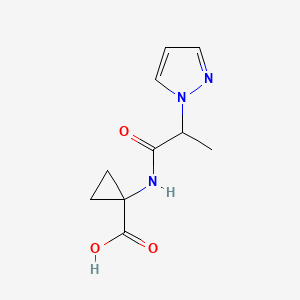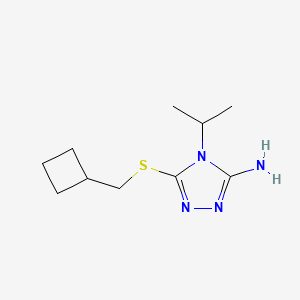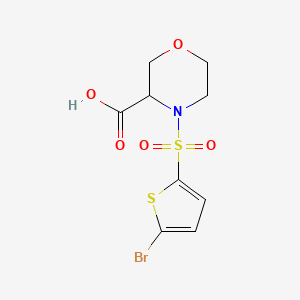
(3-Fluoro-4-methylphenyl)-(3-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methylphenyl)-(3-methylpiperazin-1-yl)methanone, commonly known as 3-FPM, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that is primarily used in scientific research to study its effects on the human body. This compound has gained popularity in recent years due to its potential therapeutic effects and its ability to act as a stimulant.
Wirkmechanismus
The exact mechanism of action of 3-FPM is not fully understood, but it is believed to act by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-FPM include increased heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy to the body. In addition, it has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-FPM in lab experiments is its potency and selectivity. It has a high affinity for certain receptors in the brain, which makes it a useful tool for studying the effects of neurotransmitters on behavior. However, one limitation is its potential for abuse and addiction. Therefore, it should be used with caution and under controlled conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-FPM. One direction is to study its potential use in the treatment of ADHD and narcolepsy. Another direction is to study its effects on the brain and behavior in more detail. This could lead to a better understanding of the mechanisms underlying certain psychiatric disorders. Finally, more research is needed to determine the long-term effects of 3-FPM on the human body and its potential for abuse and addiction.
Conclusion:
In conclusion, 3-FPM is a synthetic compound that has gained popularity in recent years due to its potential therapeutic effects and its ability to act as a stimulant. It has been extensively studied in scientific research and has shown promise in the treatment of certain psychiatric disorders. However, more research is needed to fully understand its effects on the human body and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 3-FPM involves the reaction of 3-fluoro-4-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3-FPM has been extensively studied in scientific research due to its potential therapeutic effects. It acts as a stimulant and has been shown to increase wakefulness, alertness, and concentration. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-3-4-11(7-12(9)14)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBGZVZMEUUEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)

![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)